molecular formula C11H20O4S B15244884 Tert-butyl 2-(cyclopentylsulfonyl)acetate

Tert-butyl 2-(cyclopentylsulfonyl)acetate

Cat. No.: B15244884
M. Wt: 248.34 g/mol
InChI Key: QEVQLSFVVQTTCB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(cyclopentylsulfonyl)acetate is an organic compound with the molecular formula C11H20O4S It is a sulfone derivative, characterized by the presence of a cyclopentylsulfonyl group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(cyclopentylsulfonyl)acetate typically involves the reaction of cyclopentylsulfonyl chloride with tert-butyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Cyclopentylsulfonyl chloride+Tert-butyl acetateBaseTert-butyl 2-(cyclopentylsulfonyl)acetate\text{Cyclopentylsulfonyl chloride} + \text{Tert-butyl acetate} \xrightarrow{\text{Base}} \text{this compound} Cyclopentylsulfonyl chloride+Tert-butyl acetateBase​Tert-butyl 2-(cyclopentylsulfonyl)acetate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(cyclopentylsulfonyl)acetate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.

    Substitution: The acetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the acetate group under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted acetates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-(cyclopentylsulfonyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyclopentylsulfonyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the acetate moiety can participate in esterification reactions, affecting the compound’s bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acetate: A simpler ester with similar reactivity but lacking the sulfonyl group.

    Cyclopentylsulfonyl chloride: A precursor in the synthesis of tert-butyl 2-(cyclopentylsulfonyl)acetate.

    Tert-butyl 2-(cyclohexylsulfonyl)acetate: A structurally similar compound with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness

This compound is unique due to the presence of both a sulfonyl group and an acetate moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C11H20O4S

Molecular Weight

248.34 g/mol

IUPAC Name

tert-butyl 2-cyclopentylsulfonylacetate

InChI

InChI=1S/C11H20O4S/c1-11(2,3)15-10(12)8-16(13,14)9-6-4-5-7-9/h9H,4-8H2,1-3H3

InChI Key

QEVQLSFVVQTTCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)C1CCCC1

Origin of Product

United States

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